Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C11H20ClNO3. It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a spirodecane system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by further chemical transformations . The synthetic route includes the formation of the spirocyclic structure through cyclization reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations .
Scientific Research Applications
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride can be compared with other spirocyclic compounds such as:
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds also feature a spirocyclic structure and are studied for their biological activities, including antituberculosis properties.
(8-Methyl-2-oxa-8-azaspiro[4.5]dec-3-yl)methanamine: This compound shares a similar spirocyclic framework and is investigated for its potential medicinal applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other related compounds .
Properties
Molecular Formula |
C11H20ClNO3 |
---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(15-8-9)2-4-12-5-3-11;/h9,12H,2-8H2,1H3;1H |
InChI Key |
QLCVUJHSZYRQCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC2(CCNCC2)OC1.Cl |
Origin of Product |
United States |
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